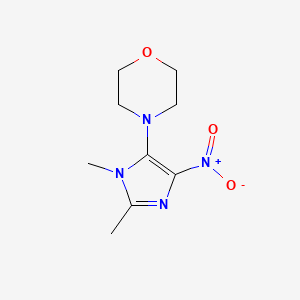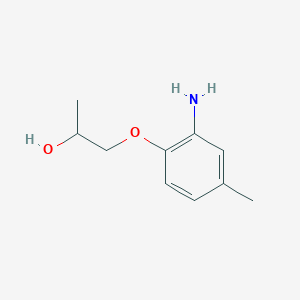![molecular formula C29H23N2P B14319487 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine CAS No. 110138-80-2](/img/structure/B14319487.png)
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is a complex organic compound that features a pyridine ring substituted with a triphenylphosphanylidene amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine typically involves the reaction of triphenylphosphine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphanylidene group. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the phosphanylidene group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism by which 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the aromatic rings can engage in π-π interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylamine: An organic compound with similar structural features but different electronic properties.
Triphenylphosphine: Shares the triphenylphosphine moiety but lacks the pyridine ring.
Uniqueness
4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is unique due to the combination of the triphenylphosphanylidene group with the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
110138-80-2 |
|---|---|
Molekularformel |
C29H23N2P |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
triphenyl-(4-pyridin-4-ylphenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C29H23N2P/c1-4-10-27(11-5-1)32(28-12-6-2-7-13-28,29-14-8-3-9-15-29)31-26-18-16-24(17-19-26)25-20-22-30-23-21-25/h1-23H |
InChI-Schlüssel |
PFEJSAMXOSCBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)C3=CC=NC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)

![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
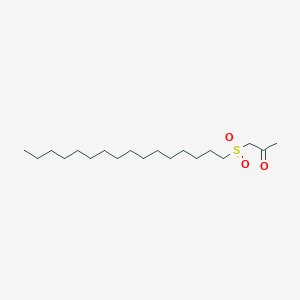
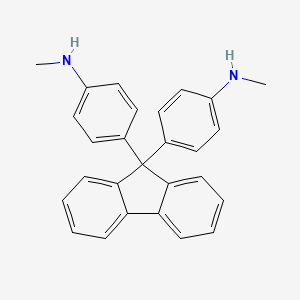
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
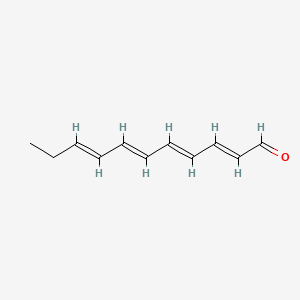
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
